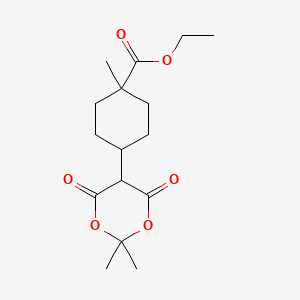
Ethyl (1R,4R)-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-YL)-1-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,4R)-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-YL)-1-methylcyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C16H24O6 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (1R,4R)-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-YL)-1-methylcyclohexane-1-carboxylate, with the CAS number 1400674-68-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C16H24O6
- Molecular Weight : 312.36 g/mol
- Boiling Point : Not specified in available literature.
Structural Characteristics
The compound features a cyclohexane ring substituted with a carboxylate group and a dioxan moiety. Its stereochemistry is defined by the (1R,4R) configuration, which may influence its biological interactions.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated significant antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. This suggests potential applications in pharmaceutical formulations aimed at treating infections.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on structurally related compounds revealed that they possess high radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them.
- Antimicrobial Testing : In vitro studies have indicated that derivatives of this compound exhibit inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, compounds with similar dioxan structures were tested against E. coli and Staphylococcus aureus with promising results.
- Cytotoxicity Assays : Research involving cell lines has shown that certain analogs induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Sodium tris(acetoxy)borohydride and dimethylformamide are commonly used in the reaction.
- Procedure : The synthesis involves dissolving the starting materials in dimethylformamide at room temperature followed by stirring for several hours. Post-reaction workup includes extraction and purification techniques such as silica gel column chromatography.
Data Table of Biological Activities
Scientific Research Applications
Structure
The molecular formula of Ethyl (1R,4R)-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-YL)-1-methylcyclohexane-1-carboxylate is C16H24O6. Its structure includes a cyclohexane ring substituted with an ethyl carboxylate and a dioxane moiety that may enhance its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structural analogs have shown promise as inhibitors in various biochemical pathways. The dioxane component may facilitate interactions with enzymes or receptors due to its ability to form hydrogen bonds.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cells through the activation of specific signaling pathways.
Synthetic Applications
The compound can serve as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including esterification and cyclization reactions.
Synthetic Pathway Example:
A synthetic route involving the compound could include:
- Step 1: Formation of the dioxane ring via cyclization of a suitable precursor.
- Step 2: Esterification with ethyl alcohol to yield the final product.
Material Science
Due to its structural characteristics, this compound may find applications in developing polymeric materials or coatings that require specific mechanical properties or chemical resistance.
Potential Application:
Research into biodegradable polymers has identified compounds similar to this one as potential additives to improve the mechanical strength and degradation rates of polymer blends.
Properties
Molecular Formula |
C16H24O6 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
ethyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H24O6/c1-5-20-14(19)16(4)8-6-10(7-9-16)11-12(17)21-15(2,3)22-13(11)18/h10-11H,5-9H2,1-4H3 |
InChI Key |
BYGGXQCAXUGLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)C2C(=O)OC(OC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















